Home > Products > Screening Compounds P104385 > 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide -

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide

Catalog Number: EVT-4650137
CAS Number:
Molecular Formula: C21H17FN4O3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide is a synthetic compound that has been identified as a potential therapeutic agent for bone diseases associated with excessive bone resorption. [] Its chemical structure combines an indole ring system with a pyridazinone ring and a substituted phenyl group, linked by an acetamide bridge. In scientific research, it has primarily been studied for its inhibitory effects on osteoclast differentiation, a key process in bone resorption.

Synthesis Analysis

While the specific synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide is not detailed in the provided literature, it was identified through screening of commercial chemical libraries. [] This suggests a synthetic pathway likely exists, but further investigation is needed to uncover the specific steps and conditions involved.

Mechanism of Action

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide inhibits osteoclast differentiation, a process essential for bone resorption. [] Unlike other compounds targeting receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling, this compound doesn't directly affect RANKL signaling pathways or osteoclast-specific gene markers. [] Instead, it specifically downregulates the expression of:

  • CD47: An early osteoclast fusion marker. []
  • Cathepsin K: A critical protease enzyme involved in bone resorption. []

By suppressing cathepsin K expression, the compound reduces matrix metalloprotease-9 activity, hindering bone resorption and actin ring formation during osteoclast differentiation. []

Applications

The primary application of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide currently lies in its potential as a therapeutic agent for bone diseases characterized by excessive bone resorption. [] This includes conditions like:

  • Osteoporosis: This condition weakens bones, increasing the risk of fractures. []
  • Other bone-related diseases: The compound shows promise in treating diseases involving heightened bone resorption, although specific examples are not provided in the literature. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It acts by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, enhancing chloride channel activity. []

Relevance: While structurally dissimilar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide, Ivacaftor is discussed in the context of combination therapy for diseases like cystic fibrosis. This highlights the potential for exploring combination therapies involving 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide with other drugs targeting related pathways or mechanisms. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis. It acts by improving the cellular processing of the ΔF508-CFTR protein, a mutated version of CFTR commonly associated with the disease. []

Relevance: Although not directly structurally related to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide, this corrector is mentioned alongside Ivacaftor as part of a combination therapy approach for cystic fibrosis. This example underscores the potential of investigating 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide in combination therapies with other drugs that target similar pathways. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector drug being researched for its potential in treating cystic fibrosis by enhancing the processing of the ΔF508-CFTR protein. []

Relevance: This compound is grouped with the previous corrector and Ivacaftor as part of combination therapy research for cystic fibrosis. This example further emphasizes the possibility of studying 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide in the context of combination therapy, potentially alongside drugs targeting similar mechanisms or pathways. []

Properties

Product Name

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H17FN4O3/c1-29-15-4-5-16(17(22)11-15)18-6-7-21(28)26(25-18)12-20(27)24-14-3-2-13-8-9-23-19(13)10-14/h2-11,23H,12H2,1H3,(H,24,27)

InChI Key

IWDWBYKVBBPGFX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.